2-(4-甲氧基苯基)-2-甲基丙胺

描述

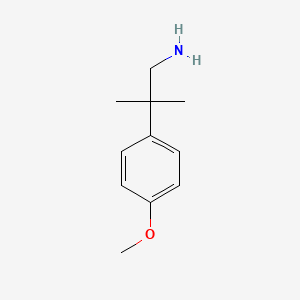

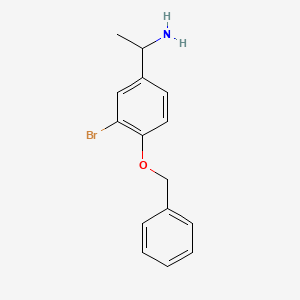

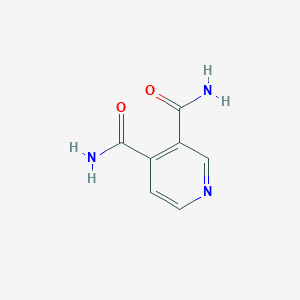

The compound “2-(4-Methoxyphenyl)-2-methylpropan-1-amine” belongs to the class of organic compounds known as phenethylamines, which are aromatic compounds containing a phenyl group and an ethylamine group .

Molecular Structure Analysis

The molecular structure of “2-(4-Methoxyphenyl)-2-methylpropan-1-amine” would consist of a phenyl ring (a six-membered aromatic ring) with a methoxy group (OCH3) at the 4-position, and a 2-methylpropan-1-amine group attached to the phenyl ring .Chemical Reactions Analysis

The chemical reactions of “2-(4-Methoxyphenyl)-2-methylpropan-1-amine” would likely involve the amine group and the aromatic ring . The specific reactions would depend on the conditions and the reactants used.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methoxyphenyl)-2-methylpropan-1-amine” would depend on its molecular structure . As a phenethylamine, it would likely be a solid at room temperature and soluble in organic solvents.科学研究应用

代谢转化研究

- 体外O-去甲基化:Zweig和Castagnoli(1977年)的研究考察了结构相关胺的体外O-去甲基化,揭示了形成具有与某些交感神经抑制剂结构和化学相似性的代谢物。这项研究为相关胺的代谢转化提供了见解(Zweig & Castagnoli, 1977)。

催化反应

- 醇胺化:Bassili和Baiker(1990年)研究了使用硅上镍催化剂对1-甲氧基-2-丙醇进行胺化反应,产生高选择性的2-氨基-1-甲氧基丙烷。这突显了在催化胺化反应中的潜在应用(Bassili & Baiker, 1990)。

合成化学

单胺氧化酶抑制活性:Ferguson和Keller(1975年)合成并对4-甲氧基-β-羟基苯乙胺进行药理学测试,这是一种与2-(4-甲氧基苯基)-2-甲基丙胺相关的化合物,显示出潜在的单胺氧化酶抑制活性。这项研究有助于了解类似化合物的药理学性质(Ferguson & Keller, 1975)。

聚合物合成和磁性能:Murata等人(2005年)设计并合成了聚[双(4-甲氧基苯基)氨基乙炔],展示了其在创建具有多个氨基自由基的π共轭聚合物中的潜力。这项研究表明了该化合物在聚合物化学中的适用性(Murata et al., 2005)。

药物开发潜力

- 抗癌药物发现:Sirisoma等人(2009年)发现了N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺,表现出强大的诱导凋亡作用和高血脑屏障穿透性,暗示其在抗癌药物开发中的实用性(Sirisoma et al., 2009)。

作用机制

Target of Action

Similar compounds such as 4-methoxyamphetamine have been found to act as potent and selective serotonin releasing agents . They bind to alpha receptors to mediate these effects .

Mode of Action

Based on the similarity to 4-methoxyamphetamine, it can be inferred that it might interact with its targets, leading to changes in the cellular environment .

Biochemical Pathways

Compounds with similar structures have been found to affect the serotonin pathway .

Result of Action

Similar compounds have been found to induce changes in the cellular environment, potentially affecting cell function .

未来方向

属性

IUPAC Name |

2-(4-methoxyphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,8-12)9-4-6-10(13-3)7-5-9/h4-7H,8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNFEEWRNMJABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393859 | |

| Record name | 2-(4-methoxyphenyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51558-25-9 | |

| Record name | 2-(4-methoxyphenyl)-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364406.png)

![4-Oxo-4-[2-(phenylcarbamoyl)hydrazinyl]butanoic acid](/img/structure/B1364418.png)

![4-[(2,5-Dimethylphenyl)amino]butan-1-ol](/img/structure/B1364419.png)

![3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate](/img/structure/B1364421.png)

![2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1364440.png)